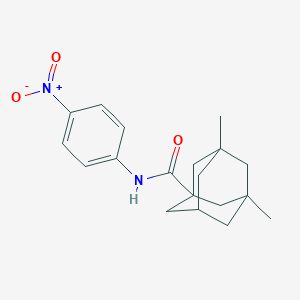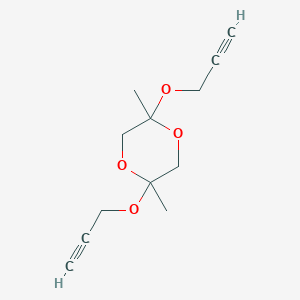![molecular formula C17H16N2O4 B5214518 3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as HPPD. It is a pyrrolidinedione derivative that has been extensively studied for its potential use in scientific research. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines.
作用機序
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase by binding to the active site of the enzyme. This prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a key step in the biosynthesis of tyrosine and other catecholamines. As a result, the levels of tyrosine and catecholamines are reduced, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
HPPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of tyrosine and other catecholamines in various tissues, including the brain. This has been associated with a range of effects, such as changes in neurotransmitter levels, alterations in gene expression, and changes in behavior.
実験室実験の利点と制限
HPPD has several advantages for use in lab experiments. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which makes it a useful tool for investigating the role of tyrosine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to its use. HPPD is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may be transient.
将来の方向性
There are several future directions for research on HPPD. One area of interest is the role of HPPD in the regulation of dopamine levels in the brain. Dopamine is a key neurotransmitter that is involved in a range of physiological and pathological processes, and HPPD has been shown to affect dopamine levels in various tissues. Another area of interest is the development of more potent and selective inhibitors of 4-hydroxyphenylpyruvate dioxygenase, which could have therapeutic potential for a range of disorders. Finally, there is also interest in the development of new methods for administering HPPD, such as nanoparticle-based delivery systems, which could improve its solubility and bioavailability.
合成法
The synthesis method of HPPD involves the reaction of 4-hydroxybenzene-1,2-diamine with 4-methoxyphenylacetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of HPPD is typically in the range of 50-60%.
科学的研究の応用
HPPD has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines. HPPD has been used in studies investigating the role of tyrosine and catecholamines in various physiological and pathological processes, such as Parkinson's disease, depression, and schizophrenia.
特性
IUPAC Name |
3-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-14-8-4-12(5-9-14)19-16(21)10-15(17(19)22)18-11-2-6-13(20)7-3-11/h2-9,15,18,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNSKHDATVMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)
